9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes bromine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of bromine atoms and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.
Scientific Research Applications
9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-4,5-dimethoxyphenyl)-acrylic acid: Shares similar bromine and methoxy groups.
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone: Contains similar aromatic structures with bromine and methoxy substituents.
Uniqueness
9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C24H20Br2N2O3 |
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Molecular Weight |
544.2 g/mol |
IUPAC Name |
9-bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20Br2N2O3/c1-29-22-9-5-15(11-23(22)30-2)19-13-20-18-12-17(26)8-10-21(18)31-24(28(20)27-19)14-3-6-16(25)7-4-14/h3-12,20,24H,13H2,1-2H3 |
InChI Key |
BRHJFJIRDVKXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Br)OC |
Origin of Product |
United States |
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